3,5-Dinitrobenzoic acid, potassium salt mixed
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Overview
Description
3,5-Dinitrobenzoic acid is an organic chemical that is an important corrosion inhibitor and is also used in photography . This aromatic compound is used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine . It is an odorless, yellowish solid . The potassium salt form of this compound has a molecular formula of C7H3KN2O6 and a molecular weight of 250.21 .
Synthesis Analysis
3,5-Dinitrobenzoic acid is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% . In order to enhance the water solubility and antimicrobial activity of 3,5-dinitrobenzoic acid, a complexation approach involving salt formation and metal coordination has been examined . Monoethanolamine (MEA) is selected as the complexing agent .Molecular Structure Analysis
The molecular structure of 3,5-Dinitrobenzoic acid can be viewed using Java or Javascript . More detailed structural information can be obtained from the Cambridge Structural Database .Physical And Chemical Properties Analysis
3,5-Dinitrobenzoic acid is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) . It appears as yellow or colourless crystals . Its melting point ranges from 205 to 207 °C .Mechanism of Action
3,5-Dinitrobenzoic acid finds use in the identification of various organic substances, especially alcohols, by derivatization . For such an analysis, the substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid in order to form a derivative . This method is also applicable to a large number of amines .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The future directions for this compound could involve further exploration of its potential in enhancing water solubility and antimicrobial activity through complexation . Additionally, the use of 3,5-Dinitrobenzoic acid in the identification of various organic substances, especially alcohols, by derivatization could be further explored .
properties
IUPAC Name |
potassium;3,5-dinitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6.K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYOHALYYGNOE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3KN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3,5-dinitrobenzoate |
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